2-Amino-3-(thiazol-4-yl)propanoic acid
Overview
Description
2-Amino-3-(thiazol-4-yl)propanoic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is notable for its thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the amino group and the carboxylic acid group makes it an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(thiazol-4-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and carboxylic acid groups. One common method involves the reaction of thiourea with α-halo acids under basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Amino-3-(thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-3-(thiazol-4-yl)propanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanoic acid:
2-Amino-3-(pyridin-4-yl)propanoic acid: Contains a pyridine ring, differing in the nitrogen position within the ring.
Uniqueness
2-Amino-3-(thiazol-4-yl)propanoic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiazole ring can participate in unique interactions, making this compound valuable in various applications .
Properties
IUPAC Name |
2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIGVCQRXJYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561446 | |
Record name | 3-(1,3-Thiazol-4-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14717-97-6 | |
Record name | 3-(1,3-Thiazol-4-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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